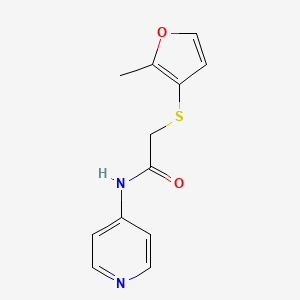![molecular formula C14H14N2O2S B7633018 N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of arthritis and other inflammatory conditions. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment due to its anti-tumor properties.
Mechanism of Action
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide reduces inflammation and pain associated with arthritis and other inflammatory conditions. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's anti-tumor properties are thought to be due to its ability to inhibit COX-2 activity, which is upregulated in many types of cancer.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit platelet aggregation (the clumping together of blood cells), reduce the risk of colorectal polyps (abnormal growths in the colon), and improve insulin sensitivity (the ability of cells to respond to insulin).
Advantages and Limitations for Lab Experiments
Sulindac has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has a well-established safety profile and has been used clinically for many years. However, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects on different types of cancer cells may vary. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Future Directions
There are several areas of future research that could be pursued with N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its anti-tumor properties and explore its potential use in combination with other drugs or therapies. Another area of interest is to investigate the effects of N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide on different types of cancer cells and explore its potential use in personalized medicine. Additionally, research could be conducted to better understand the mechanisms underlying N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's effects on platelet aggregation and insulin sensitivity, which could have implications for the treatment of cardiovascular disease and diabetes.
Synthesis Methods
Sulindac can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with methylsulfinylmethyl chloride, followed by reaction with 2-aminobenzophenone and subsequent cyclization to form the final product.
Scientific Research Applications
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
properties
IUPAC Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19(18)10-11-6-2-3-7-12(11)16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOYYFTLXKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)